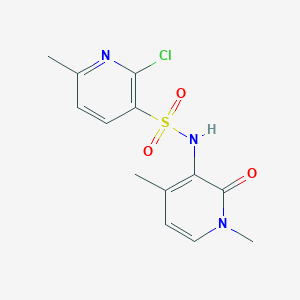![molecular formula C17H15Cl2N3OS B2913873 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol CAS No. 380194-11-6](/img/structure/B2913873.png)
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol, also known as DMNT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNT is a triazole derivative that exhibits antifungal, antibacterial, and herbicidal properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol is not fully understood. However, studies have shown that 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis. 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has also been found to inhibit the activity of certain enzymes that are essential for the survival of fungi and bacteria.
Biochemical and Physiological Effects:
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has been found to have both positive and negative effects on the biochemical and physiological processes in living organisms. Studies have shown that 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol can induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS). However, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has also been found to enhance the antioxidant defense system in plants, leading to increased resistance to environmental stresses.
Advantages and Limitations for Lab Experiments
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antifungal and antibacterial properties. However, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol also has some limitations. It can be toxic to certain organisms at high concentrations and can be difficult to dissolve in certain solvents.
Future Directions
There are several future directions for the research on 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol. One potential direction is the development of new drugs based on 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol for the treatment of fungal and bacterial infections. Another potential direction is the use of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol as a natural herbicide to control weeds in agriculture. Further research is also needed to fully understand the mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol and its effects on living organisms.
In conclusion, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits antifungal, antibacterial, and herbicidal properties and has been found to have both positive and negative effects on the biochemical and physiological processes in living organisms. Further research is needed to fully understand the mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol and its potential applications in various fields.
Synthesis Methods
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenylmethanol. This intermediate is then reacted with 2,5-dimethylphenyl isothiocyanate to form the desired product, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol. The reaction scheme is shown below:
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In agriculture, 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has been found to exhibit herbicidal properties and can be used as a natural herbicide to control weeds. 5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs to combat fungal and bacterial infections.
properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-10-3-4-11(2)14(7-10)22-16(20-21-17(22)24)9-23-15-6-5-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPBTUIKFLHONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)
![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)
![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913794.png)
![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)
![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2913798.png)

![2-(4-ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2913805.png)
![8-fluoro-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913807.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)